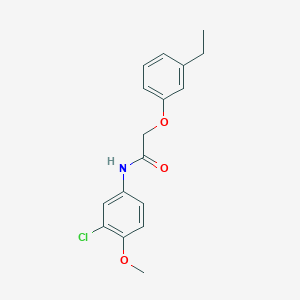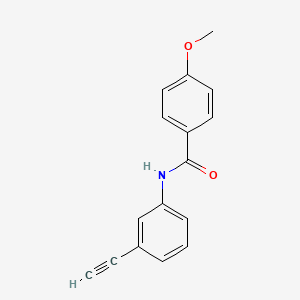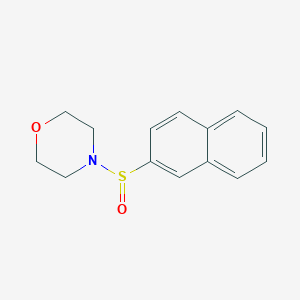![molecular formula C15H13ClN2O3 B5690881 N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide, also known as CLEN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and repair. This inhibition leads to the disruption of these processes, which can result in cell death. The compound has been found to be particularly effective against cancer cells, which have a higher rate of DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide are primarily related to its mechanism of action. The compound has been found to induce cell death in cancer cells, which makes it a potential candidate for cancer treatment. Additionally, the compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its specificity. The compound has been found to target specific enzymes and cellular processes, which can make it useful in studying these processes. Additionally, the compound has been found to be effective against cancer cells, which can make it useful in cancer research.
One of the limitations of using N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, which can limit its use in certain experiments. Additionally, the compound has been found to be unstable in certain conditions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide. One potential direction is the development of new drugs based on the compound's mechanism of action. Additionally, the compound could be studied further for its potential use in the treatment of cancer and other diseases. Finally, research could be conducted to identify new compounds that are similar to N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide but with improved stability and reduced toxicity.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide is a compound that has potential applications in various fields of research. Its mechanism of action affects certain biochemical and physiological processes, making it a potential candidate for drug development and cancer treatment. While the compound has advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 3-chloro-N-ethylpropan-1-amine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired compound as a white solid.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide has been found to have potential applications in various fields of research. One of the primary areas of research is in the development of new drugs. The compound has been found to have a mechanism of action that affects certain biochemical and physiological processes, which makes it a potential candidate for drug development. Additionally, the compound has been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-3-4-11(10-12)8-9-17-15(19)13-6-1-2-7-14(13)18(20)21/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKJWSNSOIDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5690800.png)
![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)

